BenchChemオンラインストアへようこそ!

3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Benzodiazepine receptor Adenosine A1 receptor Adenosine A2A receptor

3-(3-Methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 866812-19-3; molecular formula C16H12N4O; MW 276.29 g/mol) is a heterocyclic compound belonging to the triazoloquinazoline class, characterized by a [1,2,3]triazole ring fused at the [1,5-a] position to a quinazolin-5(4H)-one core with a 3-methylphenyl (m-tolyl) substituent at position 3. Its computed physicochemical properties include a LogP of 3.1 (XLogP3-AA) and a topological polar surface area (TPSA) of 63.31 Ų, with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C16H12N4O
Molecular Weight 276.299
CAS No. 866812-19-3
Cat. No. B2420770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
CAS866812-19-3
Molecular FormulaC16H12N4O
Molecular Weight276.299
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43
InChIInChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-15-17-16(21)12-7-2-3-8-13(12)20(15)19-18-14/h2-9,19H,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866812-19-3: 3-(3-Methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one – A meta-Tolyl Triazoloquinazolinone for Anticancer and CNS-Targeted Research Procurement


3-(3-Methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 866812-19-3; molecular formula C16H12N4O; MW 276.29 g/mol) is a heterocyclic compound belonging to the triazoloquinazoline class, characterized by a [1,2,3]triazole ring fused at the [1,5-a] position to a quinazolin-5(4H)-one core with a 3-methylphenyl (m-tolyl) substituent at position 3 [1]. Its computed physicochemical properties include a LogP of 3.1 (XLogP3-AA) and a topological polar surface area (TPSA) of 63.31 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at purities of ≥90–95% for research use, including sources such as AKSci, CymitQuimica, and ChemScene . The [1,2,3]triazolo[1,5-a]quinazoline scaffold has been pharmacologically associated with benzodiazepine receptor binding, adenosine A1/A2A receptor antagonism, EGFR kinase inhibition, and anticancer activity across multiple studies [2][3].

Why 3-(3-Methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (866812-19-3) Cannot Be Substituted with Generic Triazoloquinazoline Analogs


Triazoloquinazolines are not a uniform compound class; critical structural variables—including the triazole ring fusion position, the triazole isomer type ([1,2,3] vs. [1,2,4]), and the aryl substituent position—produce divergent pharmacological profiles that preclude simple analog substitution [1]. The [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one scaffold of 866812-19-3 is structurally distinct from the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one isomers that dominate the antihistaminic literature, and these scaffolds exhibit different receptor selectivity profiles [2]. Furthermore, within the 3-aryl-[1,2,3]triazolo[1,5-a]quinazoline series, the position of methyl substitution on the phenyl ring (ortho, meta, or para) modulates physicochemical properties such as LogP and TPSA, which in turn affect membrane permeability, receptor binding, and pharmacokinetic behavior [3]. The meta-methyl (m-tolyl) substitution at position 3 in 866812-19-3 provides a specific steric and electronic environment distinct from the ortho-methyl and para-methyl analogs, each of which has a unique molecular formula (C16H12N4O) but different spatial orientation of the methyl group, potentially leading to divergent target engagement . Generic substitution without accounting for these scaffold and substituent differences risks compromising experimental reproducibility and misdirecting structure–activity relationship (SAR) studies.

Quantitative Evidence Differentiating 3-(3-Methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one from Closest Analogs


Scaffold Isomer Selectivity: [1,2,3]Triazolo[1,5-a]quinazoline vs. [1,2,4]Triazolo[4,3-a]quinazoline in Benzodiazepine and Adenosine Receptor Binding

The [1,2,3]triazolo[1,5-a]quinazoline scaffold of 866812-19-3 demonstrates a fundamentally different receptor binding profile compared to the isomeric [1,2,4]triazolo[4,3-a]quinazoline scaffold. Bertelli et al. (2000) reported that 3-phenyl-substituted [1,2,3]triazolo[1,5-a]quinazolines exhibited moderate affinity toward A1 adenosine receptors with Ki values in the sub-micromolar range, while showing a generalized decrease in benzodiazepine receptor affinity compared with earlier [1,2,4]triazoloquinazoline derivatives [1]. In contrast, the [1,2,4]triazolo[4,3-a]quinazoline scaffold (exemplified by 1-substituted-4-(3-methylphenyl) derivatives studied by Alagarsamy et al., 2005) demonstrated pronounced H1-antihistaminic activity in vivo, with compound II (1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one) achieving 70.0% protection against histamine-induced bronchospasm in conscious guinea pigs, equipotent to chlorpheniramine maleate (71%) [2]. This scaffold-dependent pharmacological divergence means that [1,2,3]triazolo[1,5-a]quinazolines such as 866812-19-3 are directed toward adenosine/benzodiazepine pathways, whereas [1,2,4]triazolo[4,3-a] isomers are primarily antihistaminic agents.

Benzodiazepine receptor Adenosine A1 receptor Adenosine A2A receptor Triazoloquinazoline scaffold

Physicochemical Differentiation: Meta-Methylphenyl vs. Ortho- and Para-Methylphenyl Isomers in LogP and TPSA

The meta-methyl (3-methylphenyl) substitution in 866812-19-3 confers distinct physicochemical properties compared to its ortho- and para-methyl positional isomers, all sharing the molecular formula C16H12N4O (MW 276.29 g/mol). As reported by ChemScene computational data, 866812-19-3 has a LogP of 2.96 and a TPSA of 63.31 Ų . PubChem reports a computed XLogP3-AA of 3.1 for the same compound [1]. The meta-methyl configuration positions the methyl group such that it does not create steric hindrance with the triazole ring (as ortho substitution would) and provides a different electronic distribution across the phenyl ring compared to para substitution. While exact LogP data for the ortho- and para-methyl isomers of this specific scaffold are not publicly reported in primary literature, the general principle that meta-substitution yields intermediate lipophilicity between ortho (lower LogP due to steric effects on solvation) and para (higher LogP due to linear geometry) is well-established in medicinal chemistry [2]. This intermediate lipophilicity may translate to a distinct balance of membrane permeability and aqueous solubility, relevant for both in vitro assay performance and potential in vivo distribution.

LogP TPSA Lipophilicity meta-substitution SAR

EGFR Kinase Inhibitory Potential: Class-Level Antiproliferative Activity of Triazoloquinazoline Analogs vs. Erlotinib

Triazoloquinazoline derivatives designed as erlotinib analogs have demonstrated potent EGFR kinase inhibition and antiproliferative activity across multiple cancer cell lines. El-Malah et al. (2024) reported that novel triazoloquinazoline compounds 4b and 5b exhibited IC50 values in the range 1.25–4.92 μM and 1.95–7.60 μM, respectively, against multiple cancer cell lines, surpassing the reference drug erlotinib (IC50 7.52–16.02 μM) [1]. In EGFR kinase inhibition assays, these triazoloquinazoline analogs inhibited EGFR with IC50 values of 0.80 μM (compound 4b) and 0.66 μM (compound 5b) [1]. While 866812-19-3 itself has not been directly tested in published EGFR assays, its [1,2,3]triazolo[1,5-a]quinazoline scaffold is structurally homologous to the triazoloquinazoline core used in these erlotinib analogs, supporting its use as a scaffold for EGFR-targeted anticancer agent development [1]. Additionally, Abdelkhalek et al. (2024) reported that triazoloquinazoline/chalcone hybrids inhibited EGFR with IC50 values as low as 0.045 μM (compound 9b), more potent than erlotinib (IC50 0.052 μM), further validating the kinase inhibitory potential of this scaffold class [2].

EGFR kinase inhibition Anticancer Triazoloquinazoline Erlotinib IC50

Synthesis Accessibility: Metal-Free Visible-Light Methodology for 1,2,3-Triazolo[1,5-a]quinazolin-5(4H)-ones vs. Traditional Multi-Step Routes

Du et al. (2020) developed a metal-free, visible-light promoted intramolecular azole C–H bond amination method for the rapid synthesis of 1,2,3-triazolo[1,5-a]quinazolin-5(4H)-ones, the exact scaffold of 866812-19-3 [1]. This methodology employs 2-(1,2,3-triazol-1-yl)benzamides as precursors with catalytic I2 as an initiator under visible light, achieving moderate to excellent yields (reported up to excellent range) with broad substrate scope and good functional group tolerance [1]. The protocol operates under mild conditions, offers operational simplicity, and is amenable to easy scale-up [1]. In contrast, traditional synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones often requires multi-step cyclization reactions using hydrazine intermediates and one-carbon donors under harsher conditions, as demonstrated by Alagarsamy et al. (2005) who synthesized 1-substituted-4-(3-methylphenyl) derivatives via cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one [2]. The metal-free photochemical route offers advantages in sustainability, reduced purification burden, and compatibility with sensitive functional groups [1].

Synthesis methodology Metal-free Visible-light Scalability Green chemistry

Recommended Research Application Scenarios for 3-(3-Methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (866812-19-3)


EGFR-Targeted Anticancer Drug Discovery: Scaffold for Kinase Inhibitor Development

866812-19-3 serves as a core [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one scaffold for the design of novel EGFR kinase inhibitors. As demonstrated by El-Malah et al. (2024), triazoloquinazoline analogs of erlotinib achieve EGFR IC50 values of 0.66–0.80 μM and antiproliferative IC50 values of 1.25–7.60 μM across cancer cell lines, outperforming erlotinib (IC50 7.52–16.02 μM) [1]. The meta-methylphenyl substitution at position 3 provides a specific lipophilic handle (LogP ~3.0) for further SAR optimization, while the [1,2,3]triazolo[1,5-a] fusion distinguishes it from the more common [1,2,4]triazolo[4,3-a] antihistaminic scaffold [2].

Adenosine A1/A2A Receptor Antagonist Screening and CNS Drug Discovery

The [1,2,3]triazolo[1,5-a]quinazoline scaffold of 866812-19-3 has documented affinity for adenosine A1 and A2A receptors, as reported by Bertelli et al. (2000), who demonstrated moderate A1 receptor affinity for 3-phenyl-substituted analogs [1]. In the broader triazoloquinazoline class, highly potent adenosine A3 antagonists such as MRS1220 (Ki = 0.65 nM) have been developed, validating the scaffold's potential for adenosine receptor-targeted drug discovery [2]. This compound is an appropriate choice for CNS research programs exploring adenosine receptor modulation, cognition enhancement, or neuroprotection, and is structurally distinct from the benzodiazepine-targeted [1,2,4]triazolo[1,5-c]quinazoline isomers [3].

Green Chemistry Synthesis Methodology Development and Scale-Up Studies

The [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one scaffold class, including 866812-19-3, is accessible via a metal-free, visible-light promoted synthesis methodology developed by Du et al. (2020), which uses catalytic I2 and operates under mild conditions with broad substrate scope and easy scale-up [1]. This makes 866812-19-3 an ideal model substrate for process chemistry groups developing sustainable heterocycle synthesis protocols, eliminating transition metal contamination concerns that complicate biological assay interpretation and pharmaceutical process development [1].

Physicochemical Property-Based SAR Studies: Meta-Substituent Effects on Pharmacokinetic Profile

With a computed LogP of ~3.0, TPSA of 63.31 Ų, a single hydrogen bond donor, and one rotatable bond, 866812-19-3 occupies a specific physicochemical property space within the triazoloquinazoline series [1][2]. The meta-methyl substitution provides intermediate lipophilicity between ortho and para isomers, making this compound a useful reference standard for systematic SAR studies examining the impact of substituent position on membrane permeability, metabolic stability, and off-target binding. Its property profile makes it suitable for lead-like compound library development in oral bioavailability-focused programs [1].

Quote Request

Request a Quote for 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.